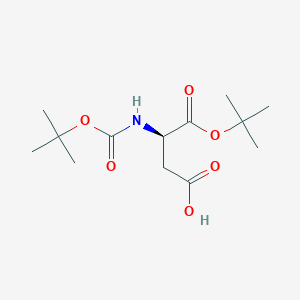

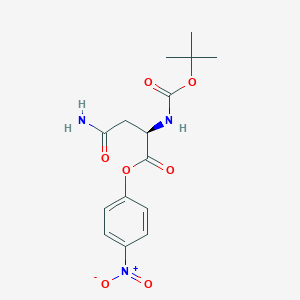

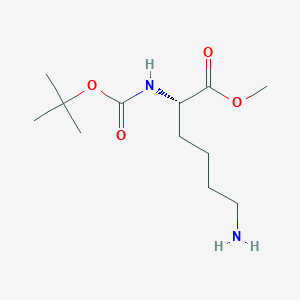

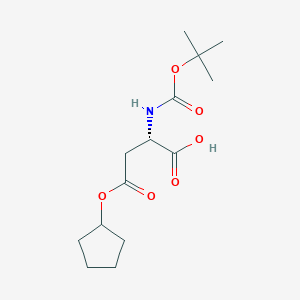

Boc-asp(ocpent)-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

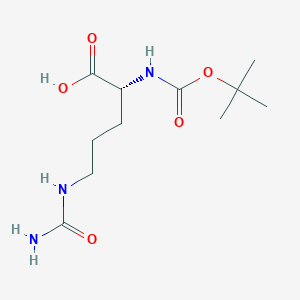

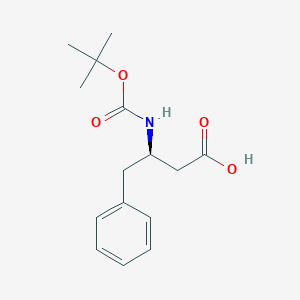

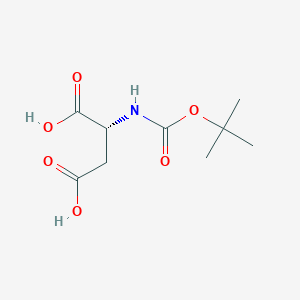

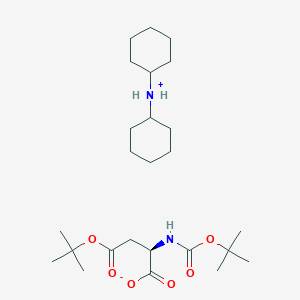

“Boc-asp(ocpent)-OH” is a derivative of aspartic acid . The “Boc” in its name refers to the tert-butyloxycarbonyl (Boc) group, which is used as the Nα-amino protecting group in peptide synthesis .

Synthesis Analysis

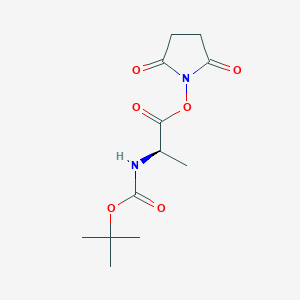

The synthesis of dipeptide systems, such as “Boc-asp(ocpent)-OH”, can be achieved through a TiCl4-assisted condensation reaction . The reaction of N-protected amino acids with amino acid methyl esters in pyridine and in the presence of TiCl4 furnishes the corresponding dipeptides with high yields and diastereoselectivity . Another method involves the use of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) .

Molecular Structure Analysis

The molecular structure of “Boc-asp(ocpent)-OH” is characterized by the presence of the Boc group, which is stable towards most nucleophiles and bases .

Chemical Reactions Analysis

The chemical reactions involving “Boc-asp(ocpent)-OH” primarily involve the formation of the peptide bond . The use of titanium tetrachloride as a condensing agent has been shown to be successful for the synthesis of dipeptide systems .

Physical And Chemical Properties Analysis

“Boc-asp(ocpent)-OH” has a molecular weight of 301.34 g/mol . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 301.15253745 g/mol . It has a topological polar surface area of 102 Ų .

Applications De Recherche Scientifique

Peptide Synthesis and Modifications

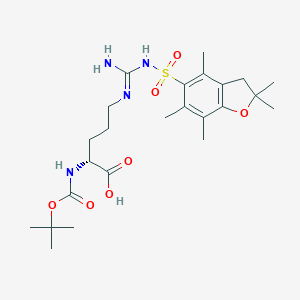

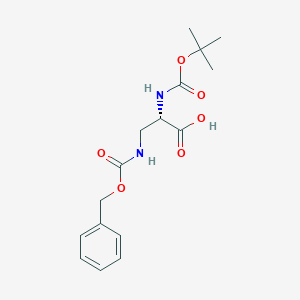

Boc-asp(ocpent)-OH, as a protected amino acid derivative, is primarily used in the synthesis of peptides. The protective group (Boc) is employed to prevent unintended reactions during peptide synthesis. For instance, in the study of the synthesis of protected hexapeptide sequences of human fibrinopeptide-A, Boc-asp(ocpent)-OH was utilized to ensure selective reaction processes (Channabasavaiah & Sivanandaiah, 1973). Similarly, the synthesis of partially protected heptapeptide corresponding to bovine pancreatic ribonuclease was carried out using a protective scheme involving Boc-based protection (Hoogerhout, Schattenkerk, & Kerling, 2010).

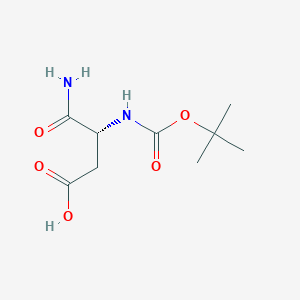

Amide Group Hydrolysis

In the research of amide group hydrolysis in Asn/Gln-containing peptides, Boc-asp(ocpent)-OH and related compounds were saponified to yield Asp/Glu-containing peptides. This study highlighted the chemical transformations and intermediate formations during the hydrolysis process, showcasing the significance of Boc-asp(ocpent)-OH in understanding peptide chemistry (Onoprienko, Yelin, & Miroshnikov, 2000).

Solid Phase-Mediated Cyclization

The solid-phase synthesis of cyclic peptides, which is crucial in drug development and biochemical studies, involves Boc-asp(ocpent)-OH. It was observed that using Boc-based protection schemes can lead to epimerization, which is a significant consideration in the synthesis process. This research aids in understanding the challenges and solutions in peptide cyclization (Valero, Giralt, & Andreu, 1996).

Catalytic Activity in Hydrolysis

In the study of catalytic activities of peptides, Boc-asp(ocpent)-OH derivatives were used to investigate the hydrolysis of p-nitrophenyl acetate. This research provides insights into the catalytic roles of peptides and the influence of specific amino acid sequences on these activities (Nishi, Morishige, Tsutsumi, & Nakajima, 1983).

Synthesis of Phosphorylated Peptides

Boc-asp(ocpent)-OH has been used in the synthesis of phosphorylated peptides, which are essential in studying protein function and signaling pathways. The synthesis of Boc-Abu(PO3Me2)-OH from Boc-asp(ocpent)-OH demonstrates the versatility of this compound in creating complex phosphorylated peptides (Tong, Perich, & Johns, 1992).

Mécanisme D'action

Target of Action

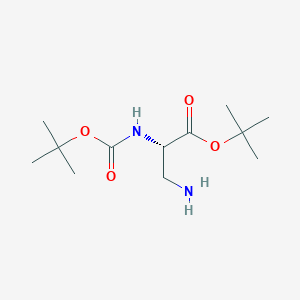

Boc-asp(ocpent)-OH, also known as tert-butyloxycarbonyl-L-aspartic acid, is primarily used as a protective group in peptide synthesis . Its primary targets are the amino groups in peptide chains, where it serves to protect these groups during the synthesis process .

Mode of Action

The Boc group in Boc-asp(ocpent)-OH acts as a protective group for the N α-amino moiety . The stepwise removal of Boc is achieved by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid, but a relatively weak nucleophile . This allows for the controlled synthesis of peptides, as the Boc group can be selectively removed when desired, allowing for the addition of the next amino acid in the peptide chain .

Biochemical Pathways

The use of Boc-asp(ocpent)-OH in peptide synthesis impacts the biochemical pathways involved in protein synthesis and modification. Specifically, it allows for the controlled assembly of peptide chains, which can then go on to participate in a variety of biological processes, depending on the specific sequence of amino acids in the peptide .

Pharmacokinetics

The pharmacokinetics of Boc-asp(ocpent)-OH are largely dependent on the context in which it is used. As a reagent in peptide synthesis, its absorption, distribution, metabolism, and excretion would be primarily determined by the conditions of the reaction and the properties of the other molecules present .

Result of Action

The primary result of the action of Boc-asp(ocpent)-OH is the successful synthesis of peptides with the desired sequence of amino acids . By protecting the amino groups during synthesis, Boc-asp(ocpent)-OH allows for the controlled assembly of peptide chains .

Action Environment

The action of Boc-asp(ocpent)-OH is highly dependent on the environment in which it is used. Factors such as pH, temperature, and the presence of other reagents can all influence its efficacy and stability . For example, the removal of the Boc group requires acidic conditions .

Propriétés

IUPAC Name |

(2S)-4-cyclopentyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO6/c1-14(2,3)21-13(19)15-10(12(17)18)8-11(16)20-9-6-4-5-7-9/h9-10H,4-8H2,1-3H3,(H,15,19)(H,17,18)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNUOIDFRKKMRF-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OC1CCCC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)OC1CCCC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-asp(ocpent)-OH | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.